molecular formula C20H23ClN4O2 B2944715 2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034318-77-7

2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2944715
CAS No.: 2034318-77-7
M. Wt: 386.88
InChI Key: QWOFWXOCYHFEIZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a chlorophenoxy group, a tetrahydrocinnolinyl moiety, and a piperazinyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate: : The initial step involves the preparation of 4-chlorophenol, which is then reacted with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

  • Synthesis of the Tetrahydrocinnolinyl Intermediate: : The tetrahydrocinnolinyl moiety is synthesized through a series of cyclization reactions starting from suitable aromatic precursors.

  • Coupling Reaction: : The final step involves the coupling of the chlorophenoxy intermediate with the tetrahydrocinnolinyl intermediate in the presence of a piperazine derivative. This is typically achieved through nucleophilic substitution reactions under controlled conditions, such as the use of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.

  • Substitution: : The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in targeting neurological and psychiatric disorders due to its interaction with specific neurotransmitter receptors.

  • Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.

  • Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.

  • Industrial Applications: : Potential use in the development of new materials or as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact pathways and molecular targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(4-piperazin-1-yl)ethanone: Lacks the tetrahydrocinnolinyl moiety, potentially altering its biological activity.

    1-(4-Chlorophenoxy)-3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-2-one: Similar structure but with a different alkyl chain length, which may affect its pharmacokinetic properties.

Uniqueness

2-(4-Chlorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is unique due to the combination of its structural features, which confer specific biological activities not observed in simpler analogs. The presence of the tetrahydrocinnolinyl moiety, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-5-7-17(8-6-16)27-14-20(26)25-11-9-24(10-12-25)19-13-15-3-1-2-4-18(15)22-23-19/h5-8,13H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOFWXOCYHFEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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